2-{Ethyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid
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Overview
Description
2-[ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]propanoic acid is a synthetic compound that belongs to the class of fluorenylmethyloxycarbonyl (Fmoc) protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]propanoic acid typically involves the protection of the amino group with the Fmoc group. This is achieved by reacting the amino acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine . The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-[ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]propanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The Fmoc group can be removed by treatment with piperidine, leading to the formation of the free amino acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Piperidine in dimethylformamide (DMF) or dichloromethane.
Major Products Formed
Oxidation: Formation of oxidized derivatives.
Reduction: Formation of reduced derivatives.
Substitution: Formation of the free amino acid after removal of the Fmoc group.
Scientific Research Applications
2-[ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]propanoic acid is extensively used in scientific research, particularly in the fields of:
Chemistry: Used in the synthesis of peptides and peptidomimetics.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of synthetic peptides for various applications.
Mechanism of Action
The mechanism of action of 2-[ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]propanoic acid involves the protection of the amino group, which prevents unwanted side reactions during peptide synthesis. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, allowing for the sequential addition of amino acids to form peptides .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethoxy)acetic acid
- 2-(4-((9H-fluoren-9-yl)methoxy)carbonyl)piperazin-1-yl)pyrimidine-5-carboxylic acid
Uniqueness
2-[ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]propanoic acid is unique due to its specific structure, which provides stability and ease of removal of the Fmoc group. This makes it particularly useful in peptide synthesis compared to other similar compounds .
Properties
IUPAC Name |
2-[ethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-3-21(13(2)19(22)23)20(24)25-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18H,3,12H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIVAYWIQBITLAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C(C)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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